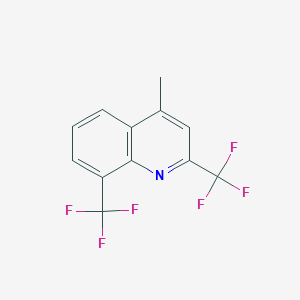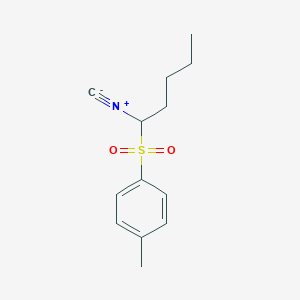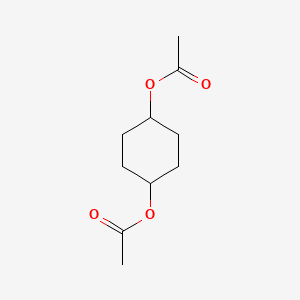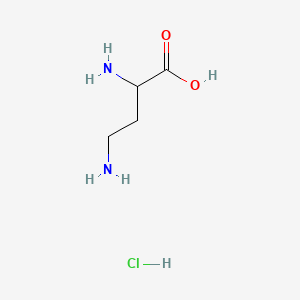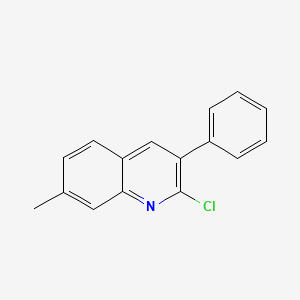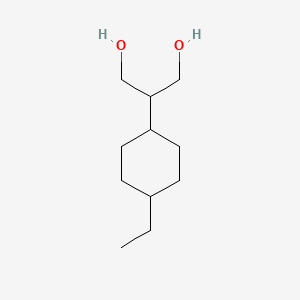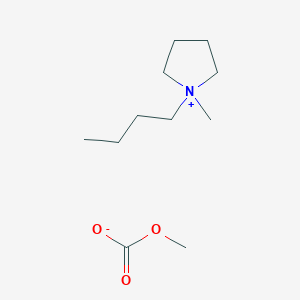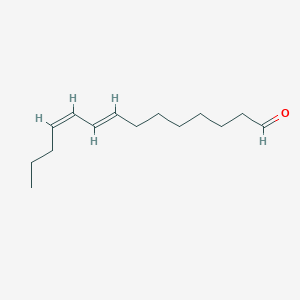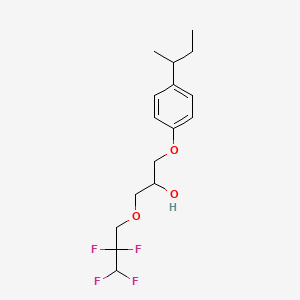
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a tetrafluoropropoxy group, and a 1-methylpropyl group attached to a 2-propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-(1-methylpropyl)phenol: This intermediate can be synthesized by alkylation of phenol with 1-bromobutane under basic conditions.
Formation of 1-(4-(1-methylpropyl)phenoxy)-2-propanol: This step involves the reaction of 4-(1-methylpropyl)phenol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether, which is then hydrolyzed to yield 1-(4-(1-methylpropyl)phenoxy)-2-propanol.
Introduction of the Tetrafluoropropoxy Group: The final step involves the reaction of 1-(4-(1-methylpropyl)phenoxy)-2-propanol with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenoxy and tetrafluoropropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy and tetrafluoropropoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The tetrafluoropropoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol: Unique due to the presence of both phenoxy and tetrafluoropropoxy groups.
2-Propanol, 1-(4-(1-methylpropyl)phenoxy)-3-(2,2,3,3-trifluoropropoxy)-: Similar structure but with one less fluorine atom.
2-Propanol, 1-(4-(1-methylpropyl)phenoxy)-3-(2,2,3,3-pentafluoropropoxy)-: Similar structure but with one more fluorine atom.
Uniqueness
The unique combination of the phenoxy and tetrafluoropropoxy groups in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
308362-88-1 |
|---|---|
Molekularformel |
C16H22F4O3 |
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenoxy)-3-(2,2,3,3-tetrafluoropropoxy)propan-2-ol |
InChI |
InChI=1S/C16H22F4O3/c1-3-11(2)12-4-6-14(7-5-12)23-9-13(21)8-22-10-16(19,20)15(17)18/h4-7,11,13,15,21H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
CJBQJVABOFLHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(COCC(C(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


